molecular formula C9H12N2O3 B2973218 N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide CAS No. 885952-64-7

N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide

Cat. No. B2973218
CAS RN: 885952-64-7
M. Wt: 196.206
InChI Key: DKSBCABAWZXYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide, also known as 2-(HO)-3-MeO-HPEA-N-OH, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of the natural compound hydroxytyrosol, which is found in olives and olive oil.

Scientific Research Applications

N-hydroxy-N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide(N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamidehydroxy-3-methoxyphenyl)ethanimidamide has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and anti-inflammatory therapy. This compound has been shown to have potent antioxidant and anti-inflammatory properties, which make it an attractive candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-hydroxy-N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide(N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamidehydroxy-3-methoxyphenyl)ethanimidamide is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-hydroxy-N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide(N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamidehydroxy-3-methoxyphenyl)ethanimidamide has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce oxidative stress, and protect against neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-hydroxy-N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide(N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamidehydroxy-3-methoxyphenyl)ethanimidamide is its potent antioxidant and anti-inflammatory properties. This compound is also relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-hydroxy-N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide(N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamidehydroxy-3-methoxyphenyl)ethanimidamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to fully elucidate the mechanism of action of this compound. Finally, more research could be conducted to explore the potential applications of this compound in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.
Conclusion:
In conclusion, N-hydroxy-N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide(N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamidehydroxy-3-methoxyphenyl)ethanimidamide is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound has potent antioxidant and anti-inflammatory properties, which make it an attractive candidate for the treatment of various diseases. While there are some limitations associated with this compound, there are also several future directions for research that could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

N-hydroxy-N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide(N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamidehydroxy-3-methoxyphenyl)ethanimidamide can be synthesized by the reaction of hydroxytyrosol with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of dimethyl sulfoxide. This reaction results in the formation of a stable compound that can be purified using column chromatography.

properties

IUPAC Name

N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-7-4-2-3-6(9(7)12)5-8(10)11-13/h2-4,12-13H,5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSBCABAWZXYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.